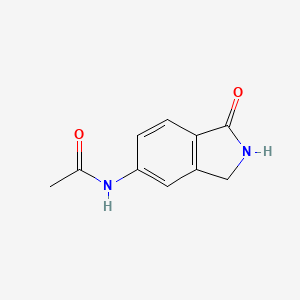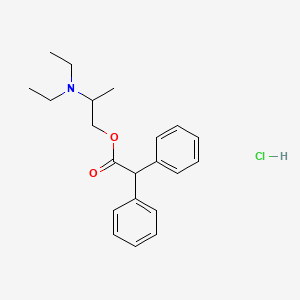
Diallyl chlorendate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallyl chlorendate is a chemical compound with the molecular formula C15H12Cl6O4 and a molecular weight of 468.96 g/mol . It is known for its use as a highly active photoinitiator in radiation-curable formulations, fire retardant and hydrolysis-resistant polymers, screen-printable UV curable inks, and optical resins .
Preparation Methods
Diallyl chlorendate can be synthesized through the esterification of chlorendic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Diallyl chlorendate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl groups are replaced by other nucleophiles.
Polymerization: It can participate in radical polymerization reactions to form cross-linked polymers.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diallyl chlorendate has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in the synthesis of polymers and resins.
Biology: It is studied for its potential use in drug delivery systems due to its ability to form stable polymers.
Medicine: Research is ongoing to explore its potential as a component in medical adhesives and coatings.
Industry: It is used in the production of fire retardant materials, hydrolysis-resistant polymers, and UV curable inks
Mechanism of Action
The mechanism of action of diallyl chlorendate involves its ability to initiate polymerization reactions upon exposure to UV light. The compound absorbs UV light, leading to the formation of reactive radicals that initiate the polymerization process. This makes it an effective photoinitiator for various applications .
Comparison with Similar Compounds
Diallyl chlorendate can be compared with other similar compounds such as:
Diallyl phthalate: Used in molding compositions and known for its flame retardant properties.
Diallyl sulfide: Known for its health benefits and use in preventing chronic diseases.
Diallyl disulfide: Exhibits anticancer properties and is derived from garlic.
This compound is unique due to its high reactivity as a photoinitiator and its applications in producing hydrolysis-resistant and fire retardant polymers .
Properties
Molecular Formula |
C15H12Cl6O4 |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
bis(prop-2-enyl) (1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C15H12Cl6O4/c1-3-5-24-11(22)7-8(12(23)25-6-4-2)14(19)10(17)9(16)13(7,18)15(14,20)21/h3-4,7-8H,1-2,5-6H2/t7?,8?,13-,14+ |
InChI Key |
CJKWEXMFQPNNTL-BNVVDKPPSA-N |
Isomeric SMILES |
C=CCOC(=O)C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC=C |
Canonical SMILES |
C=CCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)






![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)




